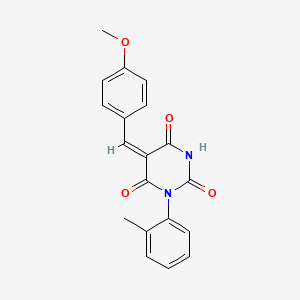![molecular formula C20H29BrN2 B4959549 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazines, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The purpose of
Mécanisme D'action
The mechanism of action of 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific cellular targets, such as DNA, RNA, and proteins. It has also been suggested that the compound may modulate the activity of various enzymes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, it has been reported to possess anti-inflammatory, antimicrobial, and antiviral properties. Furthermore, it has been shown to modulate the immune system, leading to the enhancement of immune response against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is its potent biological activity. This makes it a promising candidate for the development of novel therapeutics for various diseases. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine. One of the areas of interest is the development of novel derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the compound's potential as a scaffold for the development of multitargeted therapeutics. Additionally, further studies are needed to elucidate the mechanism of action and to identify the cellular targets of the compound.
Méthodes De Synthèse
The synthesis of 2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been reported in the literature. One of the commonly used methods involves the reaction of 3-bromobenzylamine and cyclohexanone with N-bromosuccinimide in the presence of a catalytic amount of copper(II) sulfate pentahydrate. The reaction proceeds via an oxidative cyclization mechanism, resulting in the formation of the desired product in good yield and purity.
Applications De Recherche Scientifique
2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antitumor activity. Several studies have reported that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BrN2/c21-18-9-4-6-16(14-18)15-23-13-12-22-11-5-10-19(22)20(23)17-7-2-1-3-8-17/h4,6,9,14,17,19-20H,1-3,5,7-8,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGRQVZYUPRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4959478.png)

![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4959520.png)
![methyl 3-{[4-(hydroxymethyl)-4-(2-phenylethyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B4959526.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)
![N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4959560.png)
